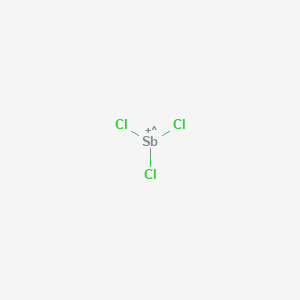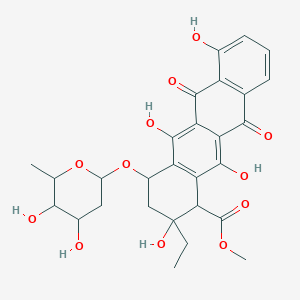
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is an organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.
2-Phenylindene-1,3-dione: Another indene derivative with a phenyl group attached.
2-(2-Oxo-2-phenylethylidene)cyclopentane-1,3-dione: A structurally related compound with a cyclopentane ring.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2-oxo-2-phenylethylidene)- is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63440-61-9 |
|---|---|
Formule moléculaire |
C17H10O3 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-phenacylideneindene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-15(11-6-2-1-3-7-11)10-14-16(19)12-8-4-5-9-13(12)17(14)20/h1-10H |
Clé InChI |
DUXLDWBPDRVYDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


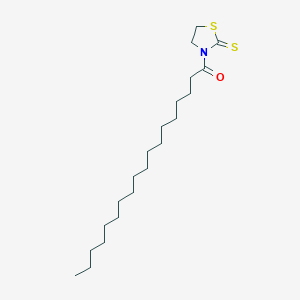

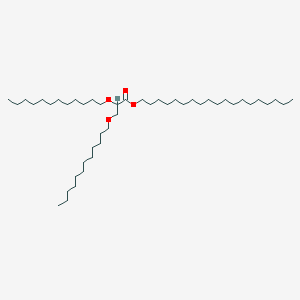
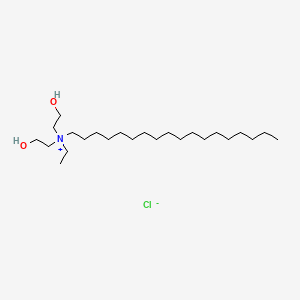
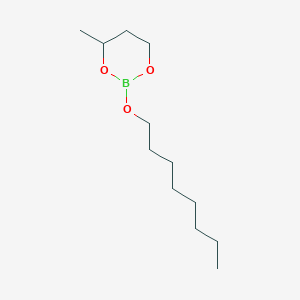
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
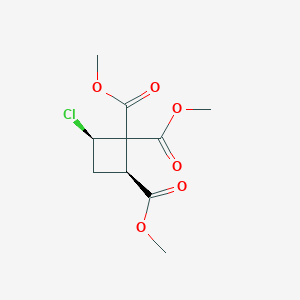
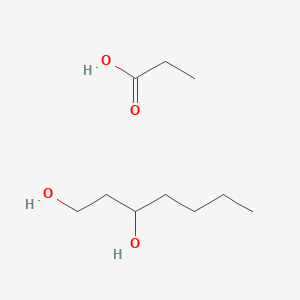
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)

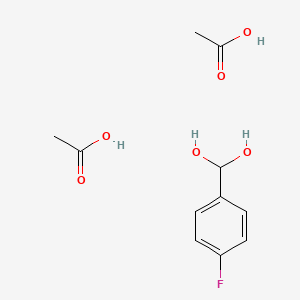
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
